molecular formula C14H18O2 B14265019 {2,2-Bis[(prop-2-en-1-yl)oxy]ethyl}benzene CAS No. 151259-41-5

{2,2-Bis[(prop-2-en-1-yl)oxy]ethyl}benzene

Cat. No.: B14265019
CAS No.: 151259-41-5
M. Wt: 218.29 g/mol
InChI Key: XNGLZTRWDNYCBV-UHFFFAOYSA-N
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Description

{2,2-Bis[(prop-2-en-1-yl)oxy]ethyl}benzene is an organic compound with a unique structure that includes two prop-2-en-1-yloxy groups attached to an ethylbenzene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2,2-Bis[(prop-2-en-1-yl)oxy]ethyl}benzene typically involves the reaction of 2,5-dibromobenzene-1,4-diol with propylene bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like N,N-dimethylformamide at elevated temperatures (around 105°C) for an extended period (approximately 68 hours). The product is then purified using column chromatography with dichloromethane and petroleum ether as eluents .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and implementing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

{2,2-Bis[(prop-2-en-1-yl)oxy]ethyl}benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can lead to the formation of saturated derivatives.

    Substitution: The prop-2-en-1-yloxy groups can participate in substitution reactions, leading to the formation of new compounds with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or lithium diisopropylamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce saturated hydrocarbons.

Scientific Research Applications

{2,2-Bis[(prop-2-en-1-yl)oxy]ethyl}benzene has several applications in scientific research:

Mechanism of Action

The mechanism by which {2,2-Bis[(prop-2-en-1-yl)oxy]ethyl}benzene exerts its effects depends on the specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. The molecular targets and pathways involved are typically related to the functional groups present in the compound and the nature of the reactions it participates in .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{2,2-Bis[(prop-2-en-1-yl)oxy]ethyl}benzene is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it valuable for specific applications in synthesis and materials science.

Properties

CAS No.

151259-41-5

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

IUPAC Name

2,2-bis(prop-2-enoxy)ethylbenzene

InChI

InChI=1S/C14H18O2/c1-3-10-15-14(16-11-4-2)12-13-8-6-5-7-9-13/h3-9,14H,1-2,10-12H2

InChI Key

XNGLZTRWDNYCBV-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(CC1=CC=CC=C1)OCC=C

Origin of Product

United States

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